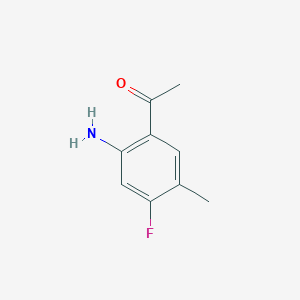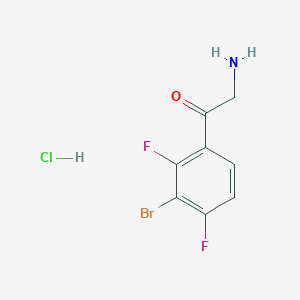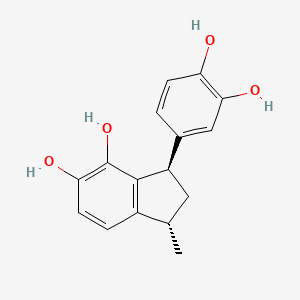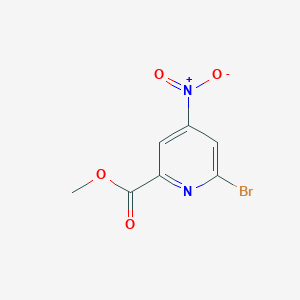
Methyl 6-bromo-4-nitropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-4-nitropicolinate is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of picolinic acid, featuring a bromine atom at the 6th position and a nitro group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-4-nitropicolinate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-nitropicolinate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-nitropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products include methyl 6-azido-4-nitropicolinate or methyl 6-thiocyanato-4-nitropicolinate.
Reduction: The major product is methyl 6-bromo-4-aminopicolinate.
Oxidation: Potential products include various oxidized derivatives, depending on the reaction conditions.
Scientific Research Applications
Methyl 6-bromo-4-nitropicolinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: Researchers use it to study the effects of brominated and nitro-substituted compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of methyl 6-bromo-4-nitropicolinate involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. For example, the nitro group can participate in electron-withdrawing interactions, while the bromine atom can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-4-nitropicolinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-fluoro-4-nitropicolinate: Features a fluorine atom at the 6th position.
Methyl 6-iodo-4-nitropicolinate: Contains an iodine atom at the 6th position.
Uniqueness
Methyl 6-bromo-4-nitropicolinate is unique due to the specific properties imparted by the bromine atom. Bromine is larger and more polarizable than chlorine or fluorine, which can enhance the compound’s reactivity and binding interactions. Additionally, the combination of bromine and nitro groups provides a distinct electronic environment that can influence the compound’s chemical behavior and biological activity.
Properties
IUPAC Name |
methyl 6-bromo-4-nitropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(10(12)13)3-6(8)9-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGPTIJIVHMOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
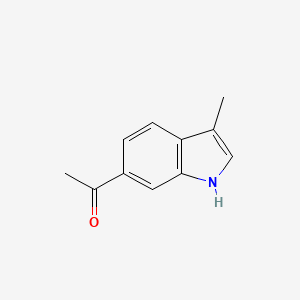
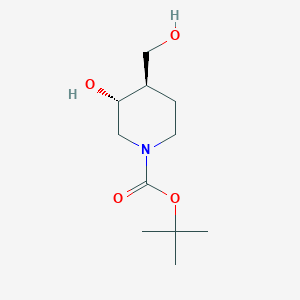


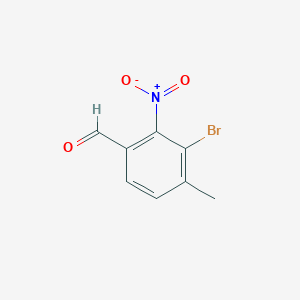
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)
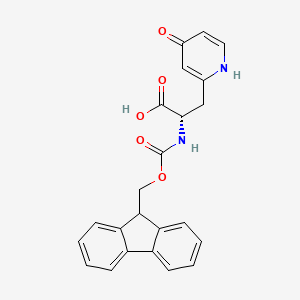
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
